5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide
Description
5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a triazole moiety, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-10-5-6-13-11(7-10)12(9-22-13)15(21)18-16(2,3)14-8-17-20-19-14/h5-9H,4H2,1-3H3,(H,18,21)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBRKHZQEAWADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)NC(C)(C)C3=NNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Triazole Moiety: The triazole ring is introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 2-(2H-triazol-4-yl)propan-2-yl azide can be reacted with an appropriate alkyne derivative.
Formation of the Carboxamide Group: The final step involves the coupling of the benzofuran derivative with the triazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, this compound is being studied for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The benzofuran ring can interact with various receptors and enzymes, modulating their activity. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1-benzofuran-3-carboxamide: Lacks the triazole moiety, which reduces its biological activity.
5-ethyl-1-benzofuran-3-carboxamide: Similar structure but without the triazole ring, leading to different chemical properties.
N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide: Similar but lacks the ethyl group, affecting its reactivity and biological interactions.
Uniqueness
The presence of both the triazole and benzofuran rings in 5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide provides a unique combination of chemical properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
